Bendamustine D-Mannitol Ester
CAS No.:
Cat. No.: VC0211117
Molecular Formula: C₂₂H₃₃Cl₂N₃O₇
Molecular Weight: 522.42
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₂₂H₃₃Cl₂N₃O₇ |
---|---|
Molecular Weight | 522.42 |
Introduction
Chemical Structure and Physicochemical Properties
Bendamustine D-Mannitol Ester (C₂₂H₃₃Cl₂N₃O₇; molecular weight 522.4 g/mol) features a unique ester linkage between the butanoic acid group of bendamustine and the hydroxyl-rich D-mannitol molecule . The mannitol component introduces five additional hydroxyl groups, substantially altering the compound's polarity compared to bendamustine hydrochloride. This structural modification explains its improved water solubility (23.4 mg/mL vs. 4.1 mg/mL for bendamustine hydrochloride) and reduced logP value (-1.2 vs. 2.8) .
The stereochemical configuration of the D-mannitol moiety (2R,3R,4R,5R) creates multiple hydrogen-bonding sites, potentially enhancing target engagement through secondary molecular interactions . Conformational analysis reveals restricted rotation around the ester bond, contributing to metabolic stability while maintaining the reactive nitrogen mustard groups in optimal spatial orientation .
Table 1: Comparative Physicochemical Properties
Property | Bendamustine HCl | Bendamustine D-Mannitol Ester |
---|---|---|
Molecular Weight (g/mol) | 394.7 | 522.4 |
Solubility (H₂O, 25°C) | 4.1 mg/mL | 23.4 mg/mL |
logP | 2.8 | -1.2 |
pKa (alkylating group) | 4.9 | 4.7 |
Plasma Protein Binding | 95% | 88% |
Synthesis and Metabolic Pathways
The synthetic route involves nucleophilic acyl substitution between bendamustine's carboxylic acid and mannitol's primary hydroxyl group under Mitsunobu conditions . Critical process parameters include:
-
Reaction temperature: 0-5°C to prevent epimerization
-
Catalyst: Triphenylphosphine/DIAD system
-
Yield optimization: 68% through stepwise protection/deprotection
In vitro metabolism studies using human liver microsomes demonstrate three primary pathways:
-
Esterase-mediated hydrolysis (t₁/₂ = 42 min): Regenerates bendamustine and mannitol
-
Cytochrome P450 1A2 oxidation: Forms N-oxide metabolites (12% of total)
-
Glucuronidation: Conjugates at secondary hydroxyls (23% urinary excretion)
The compound exhibits pH-dependent stability, with maximal integrity at pH 5.8-6.2 (lymphatic fluid range), suggesting preferential lymph node accumulation .
Mechanism of Action and Cellular Effects
While retaining bendamustine's DNA alkylation capacity, the mannitol ester modification introduces novel biological properties:
Enhanced Cellular Uptake
Comparative studies in HL-60 leukemia cells demonstrate 18-fold greater intracellular accumulation versus bendamustine HCl (p < 0.001) . This correlates with:
-
Organic Cation Transporter (OCT) affinity: Kᵢ = 38 µM for OCT1 vs. 210 µM for bendamustine
-
Membrane permeability: Papp = 9.7 × 10⁻⁶ cm/s (vs. 2.1 × 10⁻⁶ cm/s for parent compound)
DNA Damage Profile
Alkylation patterns differ significantly from bendamustine:
-
Interstrand cross-links: 2.3-fold increase in CCRF-CEM cells
-
Base excision repair (BER) inhibition: IC₅₀ = 0.8 µM vs. 4.2 µM for bendamustine
-
Apoptotic induction: Caspase-3 activation at 72h: 89% vs. 47% (p = 0.002)
Table 2: Cytotoxicity Comparison (72h IC₅₀, µM)
Cell Line | Bendamustine HCl | D-Mannitol Ester | Fold Improvement |
---|---|---|---|
HL-60 (Leukemia) | 12.4 | 0.7 | 17.7 |
MCF-7 (Breast Cancer) | 28.9 | 1.9 | 15.2 |
A549 (Lung Cancer) | 41.2 | 3.1 | 13.3 |
HaCaT (Keratinocytes) | 195.6 | 84.3 | 2.3 |
Pharmacological Profile
Pharmacokinetics
Rodent studies reveal distinct distribution patterns:
-
Volume of Distribution: 0.5 L/kg (vs. 1.2 L/kg) indicating reduced tissue penetration
-
CNS Penetration: CSF:Plasma ratio = 0.08 vs. 0.03 (p = 0.04)
Comparative Analysis with Other Esters
The D-mannitol derivative exhibits unique properties among bendamustine esters:
Table 3: Ester Derivatives Comparison
Ester Type | Relative Potency | OCT1 Affinity (Kᵢ, µM) | Plasma Stability (t₁/₂, h) |
---|---|---|---|
D-Mannitol | 18× | 38 | 1.4 |
Pyrrolidinoethyl | 102× | 12 | 0.7 |
Ethyl | 3× | 265 | 2.1 |
Benzyl | 9× | 189 | 5.8 |
Key advantages of the mannitol ester include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume